molecular formula C12H11ClN2O B12600684 4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline CAS No. 642084-80-8

4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline

Cat. No.: B12600684
CAS No.: 642084-80-8
M. Wt: 234.68 g/mol
InChI Key: IDACJDBDHFFVPN-UHFFFAOYSA-N
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Description

4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline is an organic compound that features a chloro-substituted aniline core with a pyridinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyridin-2-ylmethanol under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the chloro or pyridinyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups in place of the chloro group.

Scientific Research Applications

4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline: Unique due to its specific substitution pattern and functional groups.

    4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}aniline: Similar structure but with the pyridinyl group in a different position.

    4-Chloro-3-{[(pyridin-4-yl)oxy]methyl}aniline: Another isomer with the pyridinyl group in the para position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

642084-80-8

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-3-(pyridin-2-yloxymethyl)aniline

InChI

InChI=1S/C12H11ClN2O/c13-11-5-4-10(14)7-9(11)8-16-12-3-1-2-6-15-12/h1-7H,8,14H2

InChI Key

IDACJDBDHFFVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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